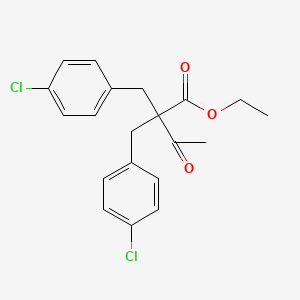
Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate, commonly referred to as EBCO, is a synthetic organic compound with a variety of uses in scientific research. It is a colorless, odorless, and flammable liquid with a boiling point of 206.3°C and a melting point of -7.3°C. EBCO is a versatile compound, with applications in fields such as biochemistry, pharmacology, and analytical chemistry.
Scientific Research Applications
Antioxidant and Antimicrobial Activities
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, demonstrated potential in antioxidant and antimicrobial activities . Spectral studies and X-ray diffraction confirmed its structure, laying the groundwork for its evaluation against various microbial strains and oxidative stress conditions (Kumar et al., 2016).
Material Science and Semiconductor Applications
In material science, bis(alkyl 3-oxobutanoato)copper(II) compounds, featuring Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate derivatives, were synthesized for depositing copper films at low temperatures. This method provided conformal coverage on patterned substrates, suggesting its utility in semiconductor manufacturing and electronic device fabrication (Hwang et al., 1996).
Organic Synthesis and Heterocycle Formation
The compound has served as a versatile intermediate for synthesizing trifluoromethyl heterocycles , including oxazoles, thiazoles, and imidazoles, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This highlights its role in developing novel organic compounds with potential pharmacological applications (Honey et al., 2012).
Enzymatic Reduction for Chiral Intermediates
Ethyl 4-chloro-3-oxobutanoate's reduction by Escherichia coli cells expressing carbonyl reductase and glucose dehydrogenase genes emphasized its application in producing optically pure ethyl (S)-4-chloro-3-hydroxybutanoate . This process, utilizing biocatalysis, offers a green and efficient approach to synthesizing chiral intermediates for pharmaceutical use (Kizaki et al., 2001).
Catalysis and Chemical Transformations
The compound has been involved in catalysis research , particularly in the arylation and alkenylation of C(sp3)–H bonds with organoborate reagents. This demonstrates its utility in facilitating complex chemical transformations, contributing to the development of new synthetic methodologies (Ilies et al., 2017).
properties
IUPAC Name |
ethyl 2,2-bis[(4-chlorophenyl)methyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2O3/c1-3-25-19(24)20(14(2)23,12-15-4-8-17(21)9-5-15)13-16-6-10-18(22)11-7-16/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHXSJXOBJPUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2728979.png)

![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2728983.png)
![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2728985.png)
![3-(4-ethoxyphenyl)-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2728988.png)

![[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2728990.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2728997.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2728998.png)


![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)